molecular formula C18H16N2O3S B12265766 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B12265766
M. Wt: 340.4 g/mol
InChI Key: CWACBZLBVUOWPG-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a complex organic compound characterized by its unique structural features. This compound contains an isoindoline core, a thiophene ring, and a cyclopropyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps:

    Formation of the Isoindoline Core: This step involves the reaction of phthalic anhydride with ammonia or primary amines to form isoindoline derivatives.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing precursors.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions using diazo compounds or other suitable reagents.

    Final Coupling: The final step involves coupling the isoindoline derivative with the thiophene-cyclopropyl intermediate under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the isoindoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • 1,3-dioxoisoindolin-2-yl pivalate
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its combination of an isoindoline core, a thiophene ring, and a cyclopropyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

InChI

InChI=1S/C18H16N2O3S/c21-15(19-11-18(6-7-18)12-5-8-24-10-12)9-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-5,8,10H,6-7,9,11H2,(H,19,21)

InChI Key

CWACBZLBVUOWPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CSC=C4

Origin of Product

United States

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